Hemibrevetoxin B
Description
Properties
CAS No. |
122271-91-4 |
|---|---|
Molecular Formula |
C28H42O7 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[[(1S,3R,6S,7R,9S,12R,14S,15S,17R,19R)-7-[(3Z)-hexa-3,5-dienyl]-6,15-dihydroxy-6,12-dimethyl-2,8,13,18-tetraoxatetracyclo[10.8.0.03,9.014,19]icosan-17-yl]methyl]prop-2-enal |
InChI |
InChI=1S/C28H42O7/c1-5-6-7-8-9-24-27(3,31)12-10-21-22(33-24)11-13-28(4)25(34-21)16-23-26(35-28)20(30)15-19(32-23)14-18(2)17-29/h5-7,17,19-26,30-31H,1-2,8-16H2,3-4H3/b7-6-/t19-,20+,21-,22+,23-,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
HINDCSLBLBWIIV-HWFPZXRZSA-N |
SMILES |
CC12CCC3C(CCC(C(O3)CCC=CC=C)(C)O)OC1CC4C(O2)C(CC(O4)CC(=C)C=O)O |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@H](CC[C@]([C@H](O3)CC/C=C\C=C)(C)O)O[C@H]1C[C@@H]4[C@@H](O2)[C@H](C[C@H](O4)CC(=C)C=O)O |
Canonical SMILES |
CC12CCC3C(CCC(C(O3)CCC=CC=C)(C)O)OC1CC4C(O2)C(CC(O4)CC(=C)C=O)O |
Synonyms |
hemibrevetoxin B |
Origin of Product |
United States |
Preparation Methods
Sequential Coupling of Sulfonyl-Stabilized Oxiranyl Anions
The Mori and Furukawa group pioneered a linear synthesis route utilizing sulfonyl-stabilized oxiranyl anions (5b , 6b , 7b ) to construct the tetracyclic framework. The strategy begins with the monocyclic tetrahydropyran 4 , which undergoes sequential alkylation with oxiranyl anions to install ether linkages. Key steps include:
-
6-endo cyclization of intermediates to form 6-membered rings.
-
Ring expansion of the 6,6,6-tricyclic system 34 to the 6,6,7-system 35 using trimethylsilyldiazomethane (TMSD).
A critical challenge was the installation of the oxepane ring in compound 38 , achieved through oxiranyl anion coupling followed by a second TMSD-mediated expansion. Stereoselective introduction of the tertiary methyl group in 41 was accomplished via chelation-controlled addition, yielding the tetracyclic intermediate 42a with all required stereocenters.
Outcomes and Limitations
-
Advantage : High stereocontrol at C6, C12, and C15 positions.
-
Limitation : Linear approach necessitated extensive intermediate purification.
Intramolecular Allylic Tin-Aldehyde Condensation
BF3-Mediated Cyclization for Stereochemical Control
Nakata’s 1994 route employed allylic stannanes to construct the 7,7,6,6-tetracyclic skeleton via intramolecular condensation. The BF3·OEt2-promoted cyclization of γ-alkoxyallylstannane 24 yielded the tricyclic intermediate 6 with complete stereoselectivity. This method exploited Thorpe-Ingold effects to favor endo-transition states, ensuring correct ring junction configurations.
Key Innovations
-
Acetal Cleavage : Enabled synthesis of sterically hindered γ-alkoxyallylstannanes (e.g., 30 ).
-
Nicolaou’s Protocol : Utilized for installing α-vinyl aldehyde and (Z)-diene moieties in the final stages.
Desymmetrization of Centrosymmetric Diepoxide
Enantioselective Epoxide Hydrolysis
Hodgson’s 2001 work exploited molecular symmetry in diepoxide 1 , desymmetrizing it via enzymatic hydrolysis to yield chiral diol 2 . This intermediate was pivotal in constructing the AB dioxepane fragment of this compound.
Table 1: Desymmetrization Efficiency
| Parameter | Value |
|---|---|
| Substrate | Diepoxide 1 |
| Catalyst | Aspergillus niger epoxide hydrolase |
| Enantiomeric Excess | 98% ee |
| Yield | 85% |
Strategic Advantages
Convergent Biomimetic Synthesis via Cascade Cyclization
Anti-Baldwin Epoxy Alcohol Cyclization
The 2003 convergent synthesis by Jamison and Kishi featured a biomimetic cascade cyclization of epoxy alcohol 39 . Key steps included:
Performance Metrics
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Thioguanine undergoes several types of chemical reactions, including:
Oxidation: Thioguanine can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Thioguanine can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Thioguanine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of purine analogues and their reactions.
Biology: Thioguanine is used in studies of DNA and RNA synthesis and metabolism.
Medicine: It is used in the treatment of various forms of leukemia, including acute myeloid leukemia, acute lymphocytic leukemia, and chronic myeloid leukemia. .
Industry: Thioguanine is used in the pharmaceutical industry for the production of antineoplastic agents.
Mechanism of Action
Thioguanine exerts its effects by competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). It is converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses. This incorporation into DNA and RNA results in the blockage of synthesis and metabolism of purine nucleotides, thereby inhibiting cell division and growth .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- H-BTX B has the fewest rings (4) among K. brevis polyethers, while brevetoxin B has the most (11) .
- Brevenal shares a similar tetracyclic framework with H-BTX B but acts as a brevetoxin antagonist due to stereochemical differences .
Bioactivity and Binding Affinity
Key Observations :
- Brevetoxins exhibit the highest sodium channel affinity and toxicity, while H-BTX B and Tamulamides show moderate binding without acute toxicity .
- Brevenal’s antagonism highlights structural nuances influencing bioactivity: minor stereochemical changes (e.g., C26 configuration) reverse functional outcomes .
Key Observations :
Q & A
Basic: What experimental methodologies are recommended for the structural elucidation of Hemibrevetoxin B?
Answer:
Structural determination of this compound requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments, e.g., COSY, NOESY, HMBC) is critical for resolving its polycyclic ether framework. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography can confirm absolute stereochemistry if suitable crystals are obtained. For purity verification, use HPLC with UV/Vis or MS detection. Ensure all data align with literature benchmarks for marine ladder-frame polyethers .
Basic: How can researchers optimize the synthesis and purification of this compound in laboratory settings?
Answer:
Synthesis involves multi-step organic reactions, often employing modular strategies for constructing cyclic ether rings. Key steps include epoxidation, cyclization, and stereoselective oxidation. Purification requires reverse-phase HPLC or flash chromatography with gradient elution. Characterize intermediates and final products using NMR, HRMS, and IR. For reproducibility, document solvent ratios, temperature, and catalyst concentrations meticulously. Limit main-text experimental details to five representative procedures; archive additional protocols in supplementary materials .
Basic: What analytical techniques are most effective for detecting this compound in complex biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) for separation. Optimize MRM (multiple reaction monitoring) transitions for quantification. Validate methods using spike-recovery experiments in relevant matrices (e.g., algal extracts, marine tissue). Cross-validate with ELISA if antibodies are available. Report limits of detection (LOD) and quantification (LOQ) to ensure compliance with toxicological thresholds .
Advanced: How should researchers design experiments to investigate this compound’s mechanism of action on voltage-gated sodium channels?
Answer:
Employ patch-clamp electrophysiology on transfected HEK293 cells or neuronal models to assess channel modulation. Use step-pulse protocols to evaluate effects on activation/inactivation kinetics. Pair with fluorescent probes (e.g., Na⁺-sensitive dyes) for real-time ion flux measurements. Validate specificity via competitive binding assays with known channel inhibitors (e.g., tetrodotoxin). Include negative controls (e.g., toxin-free treatments) and statistical replicates (n ≥ 3). Correlate in vitro findings with in vivo toxicity assays in model organisms (e.g., zebrafish) .
Advanced: What strategies resolve contradictions in reported EC₅₀ values for this compound across studies?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell type, temperature, buffer composition). Conduct a meta-analysis of published data to identify confounding variables. Replicate key studies under standardized conditions, controlling for pH, ion concentration, and toxin purity. Use Bland-Altman plots or ANOVA to quantify variability. Publish negative results to clarify dose-response relationships. Cross-reference with structural analogs (e.g., brevetoxins) to infer structure-activity trends .
Advanced: How can computational modeling enhance the study of this compound’s binding dynamics?
Answer:
Apply molecular docking (e.g., AutoDock Vina) to predict interactions with sodium channels. Use homology modeling if crystal structures are unavailable. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze stability and conformational changes over time (≥100 ns). Validate predictions with mutagenesis studies targeting predicted binding residues. Compare results with experimental IC₅₀ data to refine forcefield parameters. Share simulation trajectories and scripts in open repositories for reproducibility .
Advanced: What ethical and safety protocols are essential when handling this compound in laboratory research?
Answer:
Follow institutional biosafety guidelines (BSL-2 minimum). Use fume hoods for toxin handling and solvent evaporation. Decontaminate waste with 10% bleach or autoclaving. Maintain detailed records of toxin inventories to prevent misuse. For in vivo studies, obtain ethics approval for animal models (e.g., IACUC). Disclose all hazards in manuscripts under a "Caution" subsection, including first-aid measures for accidental exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
